molecular formula C7H7BBr2O3 B3302891 2,5-Dibromo-3-methoxyphenylboronic acid CAS No. 919355-33-2

2,5-Dibromo-3-methoxyphenylboronic acid

Cat. No. B3302891
CAS RN: 919355-33-2
M. Wt: 309.75 g/mol
InChI Key: SCWHDNZSJXPODQ-UHFFFAOYSA-N
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Description

“2,5-Dibromo-3-methoxyphenylboronic acid” is a chemical compound with the CAS Number: 919355-33-2 . It has a molecular weight of 309.75 and its IUPAC name is (2,5-dibromo-3-methoxyphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BBr2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives and Their Pharmacological Aspects

2,5-Dibromo-3-methoxyphenylboronic acid has been utilized in the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions. This method has led to the creation of various thiophene derivatives exhibiting significant properties such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. Such derivatives demonstrate potential in medicinal applications (Ikram et al., 2015).

Fluorescence Quenching Studies

The compound has been studied for its role in fluorescence quenching mechanisms. Research in this area includes the examination of its interaction with quenchers like aniline, providing insights into the static quenching mechanism and its potential applications in analytical chemistry (Geethanjali et al., 2015).

Development of Supramolecular Assemblies

This compound has contributed to the creation of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions and have potential applications in crystal engineering and materials science (Pedireddi et al., 2004).

Polymer Chemistry Applications

In polymer chemistry, the compound has been used for the synthesis of hyperbranched polythiophenes. These polymers, characterized by high degrees of branching, show promise in various fields, including electronics and materials science (Segawa et al., 2013).

Antioxidant Activities in Natural Products

This boronic acid derivative has been linked to the study of natural products with antioxidant properties. Research involving marine red algae has identified bromophenol derivatives that show potent antioxidant activities, indicating the compound's relevance in natural product chemistry and potential health-related applications (Li et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory system irritation respectively .

Future Directions

The protodeboronation of pinacol boronic esters, a process related to “2,5-Dibromo-3-methoxyphenylboronic acid”, has been identified as a valuable but underdeveloped area in organic synthesis . This suggests potential future research directions in the development of more efficient and diverse protodeboronation methods.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2,5-Dibromo-3-methoxyphenylboronic acid is primarily through its role in the Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The boronic acid moiety can be converted into a broad range of functional groups , affecting various biochemical pathways.

Pharmacokinetics

The stability of boronic acids is generally influenced by environmental conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the stability of boronic acids can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions, such as temperature and the presence of a catalyst .

properties

IUPAC Name

(2,5-dibromo-3-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWHDNZSJXPODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Br)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262987
Record name B-(2,5-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919355-33-2
Record name B-(2,5-Dibromo-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919355-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,5-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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